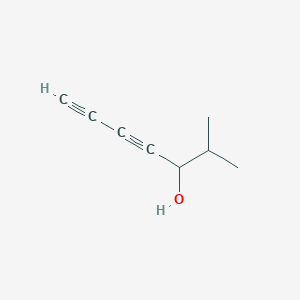
2-Methylhepta-4,6-diyn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylhepta-4,6-diyn-3-ol: is an organic compound with the molecular formula C8H10O . It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain that includes two triple bonds (diyn) and a methyl group (CH3) at the second position. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhepta-4,6-diyn-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-butyne and isobutyraldehyde.
Reaction Conditions: The key step involves the coupling of these starting materials under specific conditions, often using a base such as sodium amide (NaNH2) in liquid ammonia (NH3) to facilitate the formation of the diyn structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Methylhepta-4,6-diyn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
2-Methylhepta-4,6-diyn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methylhepta-4,6-diyn-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Hepta-4,6-diyn-3-ol: Similar structure but lacks the methyl group at the second position.
7-Chloro-hepta-4,6-diyn-3-ol: Contains a chlorine atom instead of a methyl group.
Falcarinol: A naturally occurring polyacetylene with similar diyn structure but different functional groups.
Properties
CAS No. |
36036-67-6 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
2-methylhepta-4,6-diyn-3-ol |
InChI |
InChI=1S/C8H10O/c1-4-5-6-8(9)7(2)3/h1,7-9H,2-3H3 |
InChI Key |
FJDFOBBJLLRUAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#CC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















